REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][C:9]1[O:13][C:12]([C:14](=[O:16])[CH3:15])=[CH:11][CH:10]=1>CO>[OH:7][CH2:8][C:9]1[O:13][C:12]([C:14](=[O:16])[CH3:15])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC1=CC=C(O1)C(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
15
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 35° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
ADDITION
|
Details
|
Et3N (1 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(O1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |